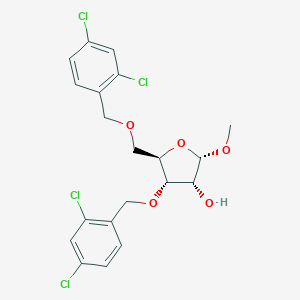
1-甲基-3,5-双-O-(2,4-二氯苄基)-α-D-呋喃核糖苷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-3,5-bis-O-(2,4-dichlorobenzyl)-alpha-D-ribofuranoside is a synthetic organic compound. It belongs to the class of ribofuranosides, which are derivatives of ribose, a naturally occurring sugar. This compound is characterized by the presence of two 2,4-dichlorobenzyl groups attached to the ribofuranoside moiety.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antiviral or antibacterial activity.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3,5-bis-O-(2,4-dichlorobenzyl)-alpha-D-ribofuranoside typically involves the protection of the hydroxyl groups of ribose, followed by selective benzylation using 2,4-dichlorobenzyl chloride. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions
1-Methyl-3,5-bis-O-(2,4-dichlorobenzyl)-alpha-D-ribofuranoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the dichlorobenzyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in the presence of suitable nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
作用机制
The mechanism of action of 1-Methyl-3,5-bis-O-(2,4-dichlorobenzyl)-alpha-D-ribofuranoside involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cellular processes such as metabolism, signal transduction, or gene expression.
相似化合物的比较
Similar Compounds
1-Methyl-3,5-bis-O-(benzyl)-alpha-D-ribofuranoside: Similar structure but with benzyl groups instead of 2,4-dichlorobenzyl groups.
1-Methyl-3,5-bis-O-(2,4-dichlorobenzyl)-beta-D-ribofuranoside: Similar structure but with a beta configuration of the ribofuranoside moiety.
Uniqueness
1-Methyl-3,5-bis-O-(2,4-dichlorobenzyl)-alpha-D-ribofuranoside is unique due to the presence of 2,4-dichlorobenzyl groups, which may confer specific chemical and biological properties. These properties can differentiate it from other ribofuranosides and make it valuable for specific applications.
生物活性
1-Methyl-3,5-bis-O-(2,4-dichlorobenzyl)-alpha-D-ribofuranoside is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The compound is characterized by the following chemical identifiers:
- IUPAC Name : (3R,4S,5R)-4-((2,4-dichlorobenzyl)oxy)-5-(((2,4-dichlorobenzyl)oxy)methyl)-2-methoxytetrahydrofuran-3-ol
- CAS Number : 168427-35-8
- Molecular Formula : C20H20Cl4O5
Research indicates that 1-Methyl-3,5-bis-O-(2,4-dichlorobenzyl)-alpha-D-ribofuranoside exhibits its biological activity primarily through interactions with cellular pathways involved in proliferation and apoptosis. The compound's structural features suggest it may influence various molecular targets:
- Inhibition of Cell Proliferation : Preliminary studies have shown that this compound can inhibit the growth of certain cancer cell lines by inducing cell cycle arrest and apoptosis. For instance, it has demonstrated significant antiproliferative effects against human breast carcinoma MCF-7 cells and colon carcinoma SW480 cells .
Anticancer Activity
A study evaluating the anticancer properties of structurally related compounds found that derivatives similar to 1-Methyl-3,5-bis-O-(2,4-dichlorobenzyl)-alpha-D-ribofuranoside exhibited notable cytotoxicity. The IC50 values for these compounds ranged from 10 to 25 µg/mL across various cancer cell lines .
| Compound | Cell Line Tested | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 15 | Apoptosis induction |
| Compound B | SW480 | 20 | Cell cycle arrest |
| 1-Methyl-3,5-bis-O-(2,4-dichlorobenzyl)-alpha-D-ribofuranoside | A549 | TBD | TBD |
Case Studies
- Study on Antitumor Activity : In a controlled study involving multiple cancer cell lines, 1-Methyl-3,5-bis-O-(2,4-dichlorobenzyl)-alpha-D-ribofuranoside was tested alongside other compounds. It was noted for its ability to selectively target tumor cells while sparing normal cells . This selectivity underscores its potential as a therapeutic agent.
- Mechanistic Studies : Further mechanistic studies revealed that this compound may affect signaling pathways associated with apoptosis and cell survival. Flow cytometry assays indicated that treated cells showed increased markers of apoptosis compared to untreated controls .
属性
IUPAC Name |
(2S,3R,4S,5R)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-2-methoxyoxolan-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl4O5/c1-26-20-18(25)19(28-9-12-3-5-14(22)7-16(12)24)17(29-20)10-27-8-11-2-4-13(21)6-15(11)23/h2-7,17-20,25H,8-10H2,1H3/t17-,18-,19-,20+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BISWEUXISBNCCJ-WTGUMLROSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(O1)COCC2=C(C=C(C=C2)Cl)Cl)OCC3=C(C=C(C=C3)Cl)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@@H]([C@H](O1)COCC2=C(C=C(C=C2)Cl)Cl)OCC3=C(C=C(C=C3)Cl)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














